Dipole Moment and Molar Kerr Constant Differentiate 2,2',4,4',6,6'-Hexamethylbenzophenone from Benzophenone
In a direct head-to-head comparison, 2,2',4,4',6,6'-Hexamethylbenzophenone (dimesityl ketone) exhibits a lower dipole moment and a negative molar Kerr constant compared to the positive value for benzophenone (diphenyl ketone). This difference arises from the distinct conformational angles between the aromatic rings and the C–CO–C plane: 61° for dimesityl ketone versus 42° for benzophenone [1].
| Evidence Dimension | Dipole Moment (Debye) |
|---|---|
| Target Compound Data | 2.84 D |
| Comparator Or Baseline | Benzophenone (2.98 D) |
| Quantified Difference | -0.14 D |
| Conditions | Measured in carbon tetrachloride at 25°C |
Why This Matters
The dipole moment directly influences intermolecular interactions and solubility, making this compound a distinct choice for applications requiring specific dielectric properties or solvent compatibility.
- [1] Gore, P. H., Hoskins, J. A., Le Fèvre, R. J. W., Radom, L., & Ritchie, G. L. D. (1967). Molecular polarisability. The conformations of diphenyl ketone, dimesityl ketone, and mesityl phenyl ketone as solutes. Journal of the Chemical Society B: Physical Organic, 741-743. https://doi.org/10.1039/J29670000741 View Source
